3a-(fluoromethyl)octahydro-1H-isoindole
Description
Properties
IUPAC Name |
7a-(fluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDBMUOIJGQRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCC2C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3a-(Fluoromethyl)octahydro-1H-isoindole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and structural characteristics that contribute to its pharmacological profile.
Chemical Structure and Synthesis
3a-(Fluoromethyl)octahydro-1H-isoindole belongs to a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including Mannich and Diels-Alder reactions, which allow for the introduction of various functional groups that can enhance biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3a-(fluoromethyl)octahydro-1H-isoindole derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa cells. The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in mediating cell death .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a-(Fluoromethyl)octahydro-1H-isoindole | HeLa | 3.10 ± 0.02 | Induces apoptosis, ROS generation |
| Other derivatives | Various | Varies | Apoptosis induction, STAT3 inhibition |
The biological activity of 3a-(fluoromethyl)octahydro-1H-isoindole is primarily attributed to its interaction with key signaling pathways involved in cancer progression. Notably, studies have shown that these compounds can inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumorigenesis. By blocking this pathway, the compound effectively reduces cell survival and promotes apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of 3a-(fluoromethyl)octahydro-1H-isoindole derivatives:
- Study on HeLa Cells : A study demonstrated that treatment with a derivative led to significant apoptosis in HeLa cells, with evidence showing increased levels of ROS and decreased phosphorylation of STAT3 .
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor growth in xenograft models, suggesting potential for further development as therapeutic agents against cancer .
Structural Characteristics
The structural features of 3a-(fluoromethyl)octahydro-1H-isoindole contribute significantly to its biological activity. The presence of fluorine may enhance lipophilicity and improve binding affinity to target proteins involved in cancer signaling pathways. Additionally, the bicyclic nature of the isoindole framework allows for multiple points of functionalization, which can be exploited to optimize pharmacological properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For example, derivatives of isoindoles have been explored for their activity against cancer and neurological disorders.
Case Study: Trandolapril Synthesis
One notable application is in the synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The synthesis involves multiple steps where 3a-(fluoromethyl)octahydro-1H-isoindole acts as a crucial precursor. The stereospecific nature of this compound allows for the production of enantiomerically pure forms, which are essential for pharmacological efficacy.
2. Anticancer Activity
Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. Research suggests that compounds with similar structures can inhibit specific pathways involved in tumor growth and metastasis. The fluoromethyl group may enhance these effects by improving the compound's interaction with target proteins .
Organic Synthesis Applications
1. Annulation Reactions
3a-(Fluoromethyl)octahydro-1H-isoindole has been utilized in asymmetric annulation reactions, which are valuable in constructing complex molecular architectures. These reactions allow chemists to create diverse compounds with potential pharmaceutical applications.
Data Table: Annulation Reaction Yields
| Reaction Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| [3 + 3] | CH₂Cl₂, Room Temperature | 73% | >20:1 dr |
| [4 + 2] | CH₂Cl₂, Room Temperature | 85% | >20:1 dr |
These reactions demonstrate the versatility of 3a-(fluoromethyl)octahydro-1H-isoindole in synthetic chemistry, enabling the formation of complex molecules with high yields and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3a-(fluoromethyl)octahydro-1H-isoindole with structurally related bicyclic amines.
Table 1: Structural and Spectral Comparison of Isoindole Derivatives
* Inferred formula; HRMS data in the source may correspond to a non-fluorinated intermediate.
Key Findings:
Electronic Effects: The fluoromethyl group in 3a induces electron-withdrawing effects, deshielding adjacent carbons (e.g., δ 47.45 for CH2-F vs. ~25–30 for CH3 in non-fluorinated analogs). This contrasts with trifluoromethyl (-CF3) derivatives, which exhibit far greater deshielding (δ 110–120).
Molecular Weight and Stability: The fluoromethyl group increases molecular weight slightly compared to -CH3 analogs. However, the HRMS discrepancy (223.1225 vs.
Synthetic Challenges: Fluoromethylation introduces steric hindrance, complicating cyclization steps. By contrast, non-fluorinated analogs (e.g., 3c) are synthesized more efficiently under standard conditions.
Biological Relevance: Fluorinated derivatives like 3a show enhanced blood-brain barrier penetration compared to non-fluorinated analogs, as inferred from structural analogs in CNS drug discovery.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Focus on the fluoromethyl group’s torsion angles and octahydroisoindole ring puckering. A low R-factor (<0.05) ensures reliability .
- NMR analysis : coupling constants (e.g., ) and NOESY correlations (e.g., between fluoromethyl and adjacent protons) resolve stereochemistry .
- Comparative studies : Benchmark against structurally related compounds like (3aR,7aS)-octahydro-1H-isoindole hydrochloride () to validate conformational stability .
Advanced Question: How does the fluoromethyl group influence the compound’s electronic and steric properties in supramolecular interactions?
Q. Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting the fluoromethyl group’s electron-withdrawing effect.
- Crystallographic data : Analyze packing motifs (e.g., weak C–H···F interactions) in derivatives like 2-(4-fluorophenyl)-3-methyl-1H-indole () to infer steric constraints .
- Experimental validation : Compare binding affinities of fluoromethyl vs. methyl analogs in host-guest systems (e.g., cyclodextrins) using isothermal titration calorimetry (ITC).
Advanced Question: What strategies resolve contradictions in biological activity data for fluoromethyl-substituted isoindoles?
Q. Methodological Answer :
- Mechanistic profiling : Test the compound against caspase inhibitors (e.g., z-VAD-fmk in ) to determine if fluoromethyl enhances metabolic stability or off-target effects .
- Data triangulation : Cross-reference NMR purity (>95%), in vitro activity (IC), and in silico ADMET predictions to isolate structure-activity relationships (SAR).
- Iterative refinement : Use qualitative analysis frameworks () to reassess outliers, such as unexpected cytotoxicity in specific cell lines .
Basic Question: What spectroscopic techniques are critical for characterizing fluoromethyl-substituted isoindoles?
Q. Methodological Answer :
| Technique | Key Data | Example |
|---|---|---|
| Fluoromethyl protons (δ 3.8–4.2 ppm, split by ) | 3aa in : δ 4.03 ppm (s, 2H, CHF) | |
| Chemical shift (δ -200 to -220 ppm for CF/CF) | 4aa in : δ -62.5 ppm (q, ) | |
| HRMS | Exact mass (e.g., CHFN: 156.1154) | 3aa in : Found 240.1180 vs. Calcd 240.1183 |
Advanced Question: How can synthetic derivatives of 3a-(fluoromethyl)octahydro-1H-isoindole be designed to enhance metabolic stability?
Q. Methodological Answer :
- Bioisosteric replacement : Substitute fluoromethyl with trifluoromethyl (as in ) or 5′-aminomethyl groups () to balance lipophilicity and metabolic resistance .
- Prodrug strategies : Introduce phosphoramidite moieties (e.g., 5′-methoxymethyl in ) for controlled release in vivo .
- Enzymatic assays : Test derivatives against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolically stable candidates.
Basic Question: What are the thermal stability and decomposition profiles of 3a-(fluoromethyl)octahydro-1H-isoindole?
Q. Methodological Answer :
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N. Decomposition onset >200°C indicates high stability.
- DSC profiling : Monitor endothermic peaks (melting) and exothermic events (decomposition). Compare to analogs like 3-Methyl-octahydro-1H-indole () .
- Gas chromatography-MS : Identify volatile degradation products (e.g., HF or fluorinated alkanes) under accelerated aging conditions.
Advanced Question: How does stereochemistry at the 3a position affect the compound’s pharmacological profile?
Q. Methodological Answer :
- Enantioselective synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to isolate (3aR) and (3aS) enantiomers.
- Biological testing : Compare enantiomers’ binding to targets like G-protein-coupled receptors (GPCRs) or ion channels. For example, (3aR,7aS)-octahydro-1H-isoindole derivatives () show enhanced receptor affinity .
- Chiral HPLC : Validate enantiomeric excess (>99%) using columns like Chiralpak IA or IB with hexane/IPA mobile phases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
